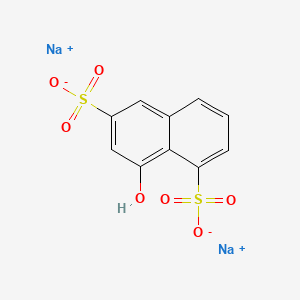

Sodium 8-hydroxynaphthalene-1,6-disulfonate

Description

Properties

IUPAC Name |

disodium;8-hydroxynaphthalene-1,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHVAHCQOBQJQA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232599 | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-80-3 | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium 8-hydroxynaphthalene-1,6-disulfonate can be synthesized by the condensation of 8-hydroxy-1-naphthylamine with sulfuric acid. The synthesis reaction forms a disulfonic acid derivative of naphthalene via the p-quinoneimine intermediate. The compound can be characterized by various techniques such as nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Sodium 8-hydroxynaphthalene-1,6-disulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Analytical Chemistry

Fluorescent Probes

Sodium 8-hydroxynaphthalene-1,6-disulfonate is utilized as a fluorescent probe in biochemical assays. Its ability to form complexes with metal ions enhances its application in detecting trace metals in various samples. For instance, studies have shown that it can selectively bind to heavy metals like lead and cadmium, allowing for sensitive detection methods in environmental monitoring .

Spectroscopic Studies

The compound is also employed in spectroscopic studies due to its unique spectral properties. Researchers have used it in conjunction with techniques such as UV-Vis and fluorescence spectroscopy to analyze the binding interactions between biomolecules and metal ions. This application is particularly relevant in the study of enzyme kinetics and metal ion transport mechanisms .

Dye Manufacturing

Intermediate for Dyes

This compound serves as an important intermediate in the synthesis of various dyes and pigments. It is particularly valuable in the production of azo dyes, which are widely used in textile and paper industries. The compound's sulfonate groups enhance the solubility of the resulting dyes, making them suitable for application in aqueous systems .

Colorants for Food and Cosmetics

Beyond textiles, this compound is explored for use as a colorant in food and cosmetic products. Its stability and non-toxic nature make it an attractive option for formulations that require vibrant colors without compromising safety standards .

Environmental Science

Water Treatment

In environmental applications, this compound has been investigated for its potential to remove heavy metals from wastewater. Its chelating properties allow it to bind with toxic metals, facilitating their removal from contaminated water sources. This application is crucial for developing sustainable water treatment processes that mitigate pollution .

Bioremediation

The compound has also been studied for its role in bioremediation efforts. By enhancing the bioavailability of heavy metals to microbial communities, it can promote the degradation of pollutants in soil and water environments. This application highlights its potential as a green chemistry solution for environmental cleanup .

Case Study 1: Fluorescent Detection of Lead Ions

A study demonstrated the use of this compound as a fluorescent sensor for lead ions in aqueous solutions. The compound exhibited a significant increase in fluorescence intensity upon binding with lead ions, allowing for detection at low concentration levels (nanomolar range). This method provided a rapid and cost-effective approach to monitoring lead contamination in drinking water supplies.

Case Study 2: Azo Dye Production

In another case study focused on dye manufacturing, researchers synthesized several azo dyes using this compound as a precursor. The resulting dyes demonstrated excellent colorfastness properties and were successfully applied to cotton fabrics. This study underscored the compound's versatility and effectiveness as a dyeing agent in the textile industry.

Mechanism of Action

The mechanism by which sodium 8-hydroxynaphthalene-1,6-disulfonate exerts its effects involves its interaction with biomolecules. The compound binds selectively to double-stranded DNA, causing changes in its conformation. It can also interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved in these interactions are still being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Pattern Differences

(a) 7-Hydroxynaphthalene-1,3-Disulfonic Acid (CAS 118-32-1)

- Structure : Hydroxyl at position 7; sulfonates at 1 and 3.

- Molecular Formula : C₁₀H₈O₇S₂

(b) Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : Similar to the above but with dipotassium counterions.

- Molecular Weight : 384.55 g/mol.

- Key Difference: Potassium ions may enhance solubility in polar aprotic solvents compared to sodium salts.

Functional Group Variations

(a) Sodium 1-(Carboxymethoxy)Naphthalene-3,6-Disulfonate

- Structure : Carboxymethoxy (-OCH₂COOH) group at position 1; sulfonates at 3 and 4.

- Applications : Terminal anionic groups in VivaGel®, a dendrimer-based antiviral agent. The carboxymethoxy group introduces additional hydrogen-bonding capacity, enhancing interactions with biological targets compared to hydroxyl groups .

(b) Disodium 8-Hydroxy-7-[(4-Nitrophenyl)Azo]Naphthalene-1,6-Disulphonate (CAS 84540-31-8)

Counterion and Charge Differences

(a) 8-Hydroxynaphthalene-1,6-Disulphonic Acid (CAS 117-43-1)

- Form: Acidic, non-neutralized form.

- Key Difference : Lower solubility in water compared to its sodium salt. Requires neutralization for industrial applications .

(b) Disodium 1,6-Naphthalenedisulfonate (CAS Not Specified)

- Structure : Lacks the hydroxyl group; sulfonates at 1 and 5.

Comparative Data Table

Research Findings and Industrial Relevance

- Solubility Trends : Sodium salts generally exhibit higher aqueous solubility than dipotassium or acid forms due to smaller ionic radii and hydration effects.

- Reactivity : Hydroxyl groups enhance chelation and participation in redox reactions, while azo groups enable chromophoric behavior.

- Biological Interactions : Carboxymethoxy and sulfonate groups in dendrimers improve biocompatibility and target binding, critical for drug delivery .

Biological Activity

Sodium 8-hydroxynaphthalene-1,6-disulfonate (often abbreviated as 8-HNDS) is a synthetic organic compound with significant applications in biochemical assays and organic synthesis. Its unique properties stem from its molecular structure, which includes two sulfonate groups that enhance its solubility and reactivity. This article explores the biological activity of 8-HNDS, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula : C10H6Na2O7S2

- Molecular Weight : Approximately 318.27 g/mol

- Physical State : Typically appears as a yellow-green fluorescent powder.

8-HNDS exhibits biological activity primarily through its interactions with various biomolecules and metal ions:

- Metal Ion Complexation : It forms colored complexes with several metal ions, including chromium (VI), vanadium, uranium, and iron (III). These interactions are crucial for colorimetric assays used in analytical chemistry.

- DNA Binding : The compound selectively binds to double-stranded DNA over single-stranded DNA, making it a valuable tool for studying DNA conformational changes and protein-DNA interactions.

- Enzyme Activity Studies : It is utilized in biochemical assays to investigate enzyme activities. For example, studies have shown its effectiveness in analyzing the binding affinities of various proteins .

Applications in Scientific Research

8-HNDS is widely used across several fields due to its versatile properties:

- Biochemistry : Employed as a fluorescent probe to study protein interactions and enzyme kinetics.

- Environmental Science : Used in studies assessing the remediation of heavy metals through biotic and abiotic processes .

- Material Science : Its unique chemical structure allows it to be used in organic synthesis and catalysis.

Case Study 1: Protein Interaction Studies

In a study involving serum albumin, 8-HNDS was used to analyze binding interactions. The results indicated that the compound could effectively differentiate between various protein conformations based on fluorescence intensity changes .

Case Study 2: Environmental Remediation

Research demonstrated that 8-HNDS could enhance the microbial reduction of chromium (VI) in sediment environments. This study highlighted the compound's role as an electron shuttle, facilitating the bioremediation process by promoting microbial activity .

Case Study 3: DNA Conformational Changes

A detailed investigation into the binding properties of 8-HNDS revealed that it preferentially binds to double-stranded DNA. This property was exploited to monitor conformational changes induced by different environmental conditions, providing insights into DNA stability and structure.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to similar compounds:

| Compound Name | DNA Binding | Metal Ion Interaction | Enzyme Activity Assay |

|---|---|---|---|

| This compound | High | Strong | Effective |

| Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulfonate | Moderate | Moderate | Limited |

| Anthraquinone Disulfonate | Low | Strong | Moderate |

Q & A

Q. What are the recommended methods for synthesizing and purifying Sodium 8-hydroxynaphthalene-1,6-disulfonate?

Methodological Answer: Synthesis typically involves sulfonation of 8-hydroxynaphthalene followed by neutralization with sodium hydroxide. Purification can be achieved via recrystallization from aqueous ethanol or methanol. Characterization should include:

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers at 4°C. Avoid prolonged exposure to humidity, as hygroscopic properties may alter solubility. Stability under ambient conditions (25°C) has not been extensively studied, but degradation risks increase above 40°C. Periodic checks via UV-Vis spectroscopy (λmax ~270–290 nm) are recommended to monitor decomposition .

Advanced Research Questions

Q. How does this compound interact with transition metals in catalytic systems?

Methodological Answer: The compound acts as a chelating agent due to its hydroxyl and sulfonate groups. For example:

- Coordination studies : Titrate with Fe³⁺ or Cu²⁺ in aqueous solution and monitor via UV-Vis (shift in λmax indicates complexation).

- Electrochemical analysis : Use cyclic voltammetry (glassy carbon electrode, 0.1 M KCl electrolyte) to study redox behavior. The sulfonate groups enhance solubility, facilitating homogeneous catalysis in aqueous media .

Q. What methodological challenges arise when quantifying this compound in biological matrices?

Methodological Answer:

- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins or salts.

- Detection limits : Optimize LC-MS/MS (negative ion mode, m/z 303→80 for sulfonate fragment) for sensitivity down to 1 ng/mL.

- Calibration : Account for sodium ion variability by internal standardization with deuterated analogs .

Q. Can this compound serve as an electron shuttle in microbial electrochemistry?

Methodological Answer: Yes, analogous to anthraquinone-2,6-disulfonate (AQDS) in Geobacter spp. studies:

- Experimental design : Add 1–5 mM of the compound to anaerobic microbial cultures with acetate as the electron donor. Monitor electron transfer via:

- Cyclic voltammetry (redox peaks between −200 to −400 mV vs. Ag/AgCl).

- Microbial growth curves (correlate optical density with electron acceptor utilization).

- Limitations : Unlike AQDS, its redox potential and microbial compatibility require empirical validation .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for this compound: How to resolve them?

Methodological Answer:

Q. Conflicting reports on pH-dependent stability: How to design experiments to clarify?

Methodological Answer:

- pH stability assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via:

- HPLC retention time shifts (indicates structural changes).

- Mass spectrometry to identify breakdown products (e.g., desulfonation fragments).

- Key variables : Ionic strength and temperature must be controlled to isolate pH effects .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.